N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,5-dimethoxybenzamide
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Overview
Description
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,5-dimethoxybenzamide is a synthetic compound commonly utilized in scientific research, particularly in the fields of chemistry, biology, and medicine. The structure of this compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone moiety, and a dimethoxybenzamide segment, making it an intriguing subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Pyrrolidinone Core: : Starting from a suitable precursor such as 4-fluorobenzaldehyde, the pyrrolidinone core is formed through a series of condensation and cyclization reactions.
Attachment of the Benzamide Group: : The 3,5-dimethoxybenzoic acid is activated (e.g., by conversion to an acid chloride) and then coupled with the pyrrolidinone intermediate to form the desired product.
Industrial Production Methods: Large-scale production may involve optimized versions of the laboratory synthesis route, focusing on yield enhancement, cost reduction, and safety protocols. This could include continuous flow reactions or employing catalysis to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring or the dimethoxy groups.
Reduction: : Reduction may target the ketone within the pyrrolidinone ring.
Substitution: : Various electrophilic substitution reactions can occur, particularly at the benzene rings.
Common Reagents and Conditions:
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions.
Substitution: : Halogenating agents, nitrating mixtures, or sulfonyl chlorides depending on the desired substituent.
Major Products Formed:
Oxidation: : Oxidized derivatives like carboxylic acids or quinones.
Reduction: : Reduced forms such as alcohols or amines.
Substitution: : Derivatives with varied functional groups attached to the aromatic rings.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,5-dimethoxybenzamide is utilized in various scientific research applications:
Chemistry: : Studying reaction mechanisms, exploring new synthetic methodologies, and developing derivatives with novel properties.
Biology: : Investigating the compound's effects on biological systems, including cellular assays and enzyme interaction studies.
Medicine: : Potential therapeutic applications, pharmacological profiling, and drug design research.
Industry: : Used as a building block in the synthesis of more complex molecules with industrial significance.
Mechanism of Action
The mechanism by which N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,5-dimethoxybenzamide exerts its effects typically involves interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other biomolecules that the compound can bind to, leading to modulation of their activity.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or other cellular processes influenced by the compound's interaction with its targets.
Comparison with Similar Compounds
Comparing N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,5-dimethoxybenzamide with similar compounds highlights its uniqueness:
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,5-dimethoxybenzamide: : Differing by the substitution of chlorine for fluorine, which can alter the compound's reactivity and biological interactions.
N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-3,5-dimethoxybenzamide: : The presence of a methyl group instead of fluorine changes its lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-8-14(9-18(10-17)27-2)20(25)22-11-13-7-19(24)23(12-13)16-5-3-15(21)4-6-16/h3-6,8-10,13H,7,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJFNRRHNZNANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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